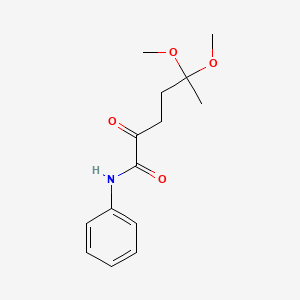

5,5-Dimethoxy-2-oxo-N-phenylhexanamide

Description

Structure

3D Structure

Properties

CAS No. |

93371-33-6 |

|---|---|

Molecular Formula |

C14H19NO4 |

Molecular Weight |

265.30 g/mol |

IUPAC Name |

5,5-dimethoxy-2-oxo-N-phenylhexanamide |

InChI |

InChI=1S/C14H19NO4/c1-14(18-2,19-3)10-9-12(16)13(17)15-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) |

InChI Key |

HMEYILUHBHUTIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)C(=O)NC1=CC=CC=C1)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Dimethoxy 2 Oxo N Phenylhexanamide

Retrosynthetic Analysis of the 5,5-Dimethoxy-2-oxo-N-phenylhexanamide Scaffold

A retrosynthetic analysis of this compound provides a roadmap for its synthesis by disconnecting the molecule into simpler, more readily available starting materials. The primary disconnection is at the amide bond, a common and reliable bond formation, which separates the molecule into aniline (B41778) and a 5,5-dimethoxy-2-oxohexanoic acid precursor. This α-keto acid is a key intermediate.

Further disconnection of the 5,5-dimethoxy-2-oxohexanoic acid reveals its own synthetic challenges. The α-keto functionality can be retrosynthetically derived from an α-hydroxy acid, suggesting an oxidation step. The gem-dimethoxy group can be traced back to a ketone, which in turn can be formed from the oxidation of a secondary alcohol. This leads to a dihydroxy hexanoic acid derivative as a potential early-stage precursor. The carbon backbone itself can be constructed through various carbon-carbon bond-forming reactions. This multi-step retrosynthesis highlights the key transformations necessary: amide formation, α-oxidation, and the introduction of the gem-dimethoxy group. General retrosynthetic approaches for the formation of the α-ketoamide moiety are well-established in medicinal chemistry. nih.gov

Precursor Synthesis and Key Functional Group Introduction

The forward synthesis of this compound necessitates the careful and sequential construction of its carbon backbone and the introduction of its characteristic functional groups.

The construction of the six-carbon chain of the hexanamide (B146200) can be achieved through several established methods in organic synthesis. One common approach involves the use of Grignard reagents, which can react with carbon dioxide to form carboxylic acids with one additional carbon atom. byjus.com For instance, a five-carbon alkyl halide could be converted into a Grignard reagent and subsequently carboxylated to yield a hexanoic acid derivative. Another versatile method is the malonic ester synthesis, which allows for the elongation of an alkyl halide to a carboxylic acid with two additional carbons.

The gem-dimethoxy group, a key feature of the target molecule, is typically introduced by the ketalization of a corresponding ketone. This reaction involves treating the ketone with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. Therefore, a primary synthetic objective is the preparation of a 5-ketohexanoic acid derivative. This can be achieved through the oxidation of a 5-hydroxyhexanoic acid derivative. The protection of the carboxylic acid functionality as an ester is often necessary during these transformations to prevent unwanted side reactions.

The introduction of the 2-oxo (or α-keto) functionality is a critical step. A common and effective method is the oxidation of an α-hydroxy acid or its corresponding ester. organic-chemistry.org This transformation can be carried out using a variety of oxidizing agents. For example, primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). chemistrysteps.com More controlled oxidation to achieve the α-keto group from an α-hydroxy group can be performed with reagents such as chromic acid or under Swern or Dess-Martin periodinane conditions. Another approach involves the direct oxidation of a C-H bond adjacent to a carbonyl group, though this can sometimes lead to selectivity issues.

The final step in the synthesis is the formation of the N-phenyl amide bond. This is typically achieved by coupling an activated form of the 5,5-dimethoxy-2-oxohexanoic acid with aniline. Common activating agents for the carboxylic acid include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Alternatively, a one-pot synthesis of α-ketoamides from α-keto acids and amines can be achieved using ynamides as coupling reagents under mild conditions. organic-chemistry.orgacs.orgacs.org This method offers a practical and efficient route, avoiding the need for harsh oxidants or transition-metal catalysts. organic-chemistry.orgacs.orgacs.org Copper-catalyzed coupling reactions have also been developed for the synthesis of α-ketoamides. researchgate.net

Established Synthetic Routes to this compound

A potential synthetic route could commence with a suitable five-carbon starting material, which is then elaborated to form the hexanoic acid backbone. Introduction of a ketone at the 5-position, followed by ketalization, would yield the 5,5-dimethoxyhexanoic acid core. Subsequent α-hydroxylation and oxidation would provide the key 5,5-dimethoxy-2-oxohexanoic acid intermediate. The final step would involve the amide coupling of this α-keto acid with aniline using standard peptide coupling reagents.

The following table outlines a hypothetical reaction sequence with potential reagents, based on established methodologies:

| Step | Transformation | Starting Material | Reagents and Conditions | Product |

| 1 | Carbon Chain Elongation | 4-Bromobut-1-ene | 1. Mg, Et₂O 2. Ethylene (B1197577) oxide 3. H₃O⁺ | Hex-5-en-1-ol |

| 2 | Oxidation to Aldehyde | Hex-5-en-1-ol | PCC, CH₂Cl₂ | Hex-5-enal |

| 3 | Oxidation to Carboxylic Acid | Hex-5-enal | Jones' reagent (CrO₃, H₂SO₄, acetone) | Hex-5-enoic acid |

| 4 | Wacker Oxidation | Hex-5-enoic acid | PdCl₂, CuCl₂, O₂, H₂O | 5-Oxohexanoic acid |

| 5 | Ketalization | 5-Oxohexanoic acid | CH₃OH, H⁺ (cat.) | Methyl 5,5-dimethoxyhexanoate |

| 6 | α-Bromination | Methyl 5,5-dimethoxyhexanoate | NBS, HBr (cat.) | Methyl 2-bromo-5,5-dimethoxyhexanoate |

| 7 | Nucleophilic Substitution | Methyl 2-bromo-5,5-dimethoxyhexanoate | H₂O, DMSO | Methyl 2-hydroxy-5,5-dimethoxyhexanoate |

| 8 | Oxidation to α-Keto Ester | Methyl 2-hydroxy-5,5-dimethoxyhexanoate | Swern oxidation or Dess-Martin periodinane | Methyl 5,5-dimethoxy-2-oxohexanoate |

| 9 | Saponification | Methyl 5,5-dimethoxy-2-oxohexanoate | 1. NaOH (aq) 2. H₃O⁺ | 5,5-Dimethoxy-2-oxohexanoic acid |

| 10 | Amide Coupling | 5,5-Dimethoxy-2-oxohexanoic acid | Aniline, EDC, HOBt, DMF | This compound |

This proposed route illustrates a logical sequence of well-precedented reactions to achieve the target molecule. Each step would require careful optimization of reaction conditions to ensure satisfactory yields and purity.

Reported Stepwise Synthesis from Identified Precursors

A feasible synthetic route to this compound can be conceptualized through a multi-step process commencing with a suitable precursor. A logical starting material would be a derivative of hexanoic acid bearing the desired 5,5-dimethoxy functionality. The synthesis can be envisioned as follows:

Preparation of an Activated Precursor: The synthesis would likely begin with the formation of an activated carboxylic acid derivative, such as an acyl chloride, from a precursor like 4,4-dimethoxypentanoic acid. This activation is crucial for the subsequent introduction of the α-keto group.

Formation of the α-Keto Acid or Ester: A common method for installing the α-keto functionality is through the reaction of the activated acid derivative with a cyanide source to form an acyl cyanide, which can then be hydrolyzed to the corresponding α-keto acid, 5,5-dimethoxy-2-oxohexanoic acid. Alternatively, an α-keto ester, such as ethyl 5,5-dimethoxy-2-oxohexanoate, could be synthesized.

Amide Bond Formation: The final step involves the coupling of the α-keto acid or a derivative thereof with aniline to form the desired N-phenyl amide bond. This can be achieved through various amide bond formation techniques, including the use of coupling reagents or by converting the α-keto acid to a more reactive species.

This proposed pathway is a logical amalgamation of standard organic synthesis techniques tailored to the specific functionalities present in the target molecule.

Reaction Conditions and Optimization Protocols for Compound Generation

The successful synthesis of this compound would be contingent on the careful optimization of reaction conditions for each step.

For the amide bond formation , several protocols can be considered. A one-pot strategy for α-keto amide bond formation using ynamides as coupling reagents has been developed, offering the advantage of extremely mild reaction conditions. acs.org This method has been shown to be effective for a diverse range of α-keto acids and amines. acs.org Optimization of this step would involve screening different ynamides and solvents to maximize the yield. Dichloromethane has been identified as a suitable solvent for similar reactions. organic-chemistry.org

Alternatively, traditional coupling reagents used in peptide synthesis could be employed. The choice of coupling agent, base, and solvent would be critical to avoid side reactions and ensure a high yield of the desired product.

The following table outlines a hypothetical set of reaction conditions for the final coupling step based on general procedures for α-keto amide synthesis.

| Parameter | Condition | Rationale |

| Coupling Reagent | Ynamide or Carbodiimide (e.g., DCC, EDC) | Ynamides offer mild conditions, while carbodiimides are standard for amide bond formation. |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | These are common aprotic solvents for coupling reactions. |

| Base | (If necessary with carbodiimide) Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | To neutralize any acidic byproducts. |

| Temperature | Room Temperature | Mild conditions are generally preferred to avoid degradation of the α-keto functionality. |

| Reaction Time | 12-24 hours | Typical duration for amide coupling reactions. |

Continuous monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would be essential for optimization.

Advanced and Emerging Synthetic Approaches for Analogues and Related Structures

The synthesis of amides and their analogues is a constantly evolving field, with a focus on developing more efficient, sustainable, and versatile methodologies.

Catalytic Strategies in Amide Synthesis

Catalytic methods for the formation of α-keto amides have gained significant attention due to their efficiency and atom economy. acs.org Both metal- and nonmetal-catalyzed processes have been developed. acs.org Palladium and copper-based catalysts are commonly used in metal-catalyzed reactions. acs.org These catalytic systems often enable the use of readily available starting materials and can proceed under milder conditions than traditional stoichiometric methods. For instance, a cobalt-on-charcoal catalyzed one-pot reaction of an alkene and aniline under a carbon monoxide atmosphere has been reported for the synthesis of N-phenyl alkyl amides.

Green Chemistry Principles in N-Phenyl Amide Synthesis

The principles of green chemistry are increasingly being applied to amide synthesis to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, minimizing waste, and employing catalytic methods. Solvent-free reaction conditions represent a significant advancement in this area. For example, a method for the synthesis of amides from phenyl esters and aryl amines has been developed that is both transition-metal- and solvent-free, utilizing the inexpensive and environmentally benign base, sodium hydride (NaH). nih.govgoogle.com Another green approach involves the use of boric acid as a catalyst in the solvent-free synthesis of amides from carboxylic acids and urea. researchgate.net This method is characterized by a high reaction rate and good yields. researchgate.net

Application of Solid-Phase Synthesis Techniques for Hexanamide Derivatives

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of amide derivatives. This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away. While the direct application to this compound is not explicitly documented, solid-phase methodologies have been successfully employed for the synthesis of other amide analogues. This approach is particularly advantageous for creating a diverse range of derivatives for screening purposes.

Synthesis of Structurally Related N-Phenylhexanamide and α-Keto Amide Analogues

The synthetic methodologies described can be applied to a broader range of structurally related N-phenylhexanamides and α-keto amides. For instance, the synthesis of various N-phenylacetamide derivatives has been reported through multi-step sequences. A general, economical, and environmentally friendly method for the synthesis of amides from phenyl esters and aryl amines has been developed, which is performed under transition metal- and solvent-free conditions using sodium hydride as a base. nih.govgoogle.com

The synthesis of α-keto amides from α-keto acids and amines using ynamides as coupling reagents under mild conditions is a versatile one-pot strategy. organic-chemistry.org This method has been shown to be compatible with a wide range of functional groups on both the α-keto acid and the amine, allowing for the synthesis of a diverse library of α-keto amides. organic-chemistry.org Furthermore, copper-catalyzed methods for the synthesis of α-ketoamides from various precursors like acetophenones, alkynes, and α-keto acids have been reviewed, highlighting the utility of this metal in constructing this important functional group.

Chemical Reactivity and Transformations of 5,5 Dimethoxy 2 Oxo N Phenylhexanamide

Reactions at the Amide Nitrogen Center

The amide nitrogen in 5,5-Dimethoxy-2-oxo-N-phenylhexanamide, being part of an N-phenyl system, exhibits characteristic reactivity influenced by the electronic properties of the adjacent phenyl and carbonyl groups.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the amide nitrogen can be substituted through alkylation or acylation reactions, although the reactivity is generally lower than that of a simple amine due to the electron-withdrawing effect of the adjacent carbonyl group.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen typically requires strong bases to deprotonate the amide, followed by reaction with an alkyl halide. A common method involves the use of a strong base like sodium hydride (NaH) to generate the corresponding amidate anion, which then acts as a nucleophile. mdpi.com Alternatively, catalytic methods for the N-alkylation of amides with alcohols have been developed, often employing transition metal catalysts. nih.govnih.govacs.org These methods proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then condenses with the amide, followed by reduction of the resulting iminium intermediate. nih.gov

Interactive Data Table: Hypothetical N-Alkylation Reactions

| Alkylating Agent | Base/Catalyst | Expected Product |

| Methyl iodide (CH₃I) | Sodium hydride (NaH) | 5,5-Dimethoxy-N-methyl-2-oxo-N-phenylhexanamide |

| Benzyl (B1604629) bromide (BnBr) | Potassium carbonate (K₂CO₃) | N-Benzyl-5,5-dimethoxy-2-oxo-N-phenylhexanamide |

| Ethanol (CH₃CH₂OH) | Ruthenium complex | N-Ethyl-5,5-dimethoxy-2-oxo-N-phenylhexanamide |

N-Acylation: Acylation of the amide nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides under basic conditions. This transformation introduces a second acyl group onto the nitrogen, forming an imide derivative. These reactions are often facilitated by a base to neutralize the acid byproduct.

Amide Bond Stability and Cleavage Reactions

The amide bond in this compound is relatively stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can be cleaved under specific, often harsh, reaction conditions.

Hydrolysis: Amide bond hydrolysis to yield a carboxylic acid and an amine typically requires strong acidic or basic conditions and elevated temperatures. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. In basic conditions, hydroxide (B78521) ions directly attack the carbonyl carbon. The α-ketoamide moiety is reported to be more resistant to proteolytic cleavage compared to simple amides. nih.gov

Reductive Cleavage: While challenging, certain potent reducing agents can cleave the amide bond. However, this is generally less common and requires specific reagents that are not typically used for simple reductions.

Enzymatic Cleavage: While α-ketoamides show enhanced stability towards plasma esterases compared to α-ketoesters, specific amidases or proteases could potentially catalyze the hydrolysis of the amide bond. acs.org The stability is a key feature that makes the α-ketoamide a privileged motif in medicinal chemistry. nih.gov

Chemical Transformations of the 2-Oxo Group

The α-keto group is a highly reactive center in the molecule, susceptible to nucleophilic attack and condensation reactions. Its proximity to the amide group influences its reactivity.

Reduction Pathways of the Ketone Moiety

The ketone at the 2-position can be selectively reduced to a secondary alcohol, yielding an α-hydroxy amide. This transformation is of significant interest as α-hydroxy amides are important structural motifs in biologically active compounds. rsc.orgacs.org

Chemoselective Reduction: A variety of reducing agents can achieve this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and common reagent used for the reduction of ketones to alcohols and is expected to selectively reduce the 2-oxo group without affecting the amide or the acetal (B89532) functionalities under standard conditions. masterorganicchemistry.compressbooks.publeah4sci.com Other more specialized methods include catalytic hydrogenation and transfer hydrogenation using various metal catalysts like nickel, copper, or ruthenium. rsc.orgresearchgate.netacs.org These methods often offer high chemoselectivity for the keto group over the amide. rsc.org

Interactive Data Table: Potential Reduction Products

| Reducing Agent | Solvent | Expected Product |

| Sodium borohydride (NaBH₄) | Methanol (B129727) | 5,5-Dimethoxy-2-hydroxy-N-phenylhexanamide |

| Hydrogen (H₂) / Raney Nickel | Ethanol | 5,5-Dimethoxy-2-hydroxy-N-phenylhexanamide |

| Rongalite | DMSO/H₂O | 5,5-Dimethoxy-2-hydroxy-N-phenylhexanamide acs.org |

| Electrochemical Reduction | Methanol | 5,5-Dimethoxy-2-hydroxy-N-phenylhexanamide rsc.org |

Condensation and Derivatization Reactions at the α-Keto Carbon

The electrophilic carbon of the 2-oxo group is a prime site for condensation reactions with various nucleophiles.

Wittig Reaction: The ketone can react with phosphorus ylides (Wittig reagents) to form alkenes. libretexts.orgmasterorganicchemistry.com This reaction would replace the C=O bond with a C=C bond, introducing an exo-methylene group or a substituted vinyl group at the 2-position. The Wittig reaction is generally tolerant of amide functionalities. wikipedia.org

Condensation with Amines and Derivatives: The ketone can condense with primary amines to form imines, or with other amine derivatives like hydroxylamine (B1172632) and hydrazine (B178648) to form oximes and hydrazones, respectively. These reactions are typically catalyzed by acid. The condensation of α-keto acids with amides has been reported, suggesting the potential for complex self-condensation or reactions with other amides under certain conditions. acs.orgacs.orgepa.gov

Reactivity and Modifications of the Dimethoxy Functionality

The 5,5-dimethoxy group is a dimethyl acetal, which serves as a protecting group for a ketone functionality. Its primary reactivity is its susceptibility to hydrolysis under acidic conditions.

Acid-Catalyzed Hydrolysis: Acetals are stable under neutral and basic conditions but are readily hydrolyzed in the presence of an acid catalyst and water to regenerate the parent carbonyl compound. organic-chemistry.orgchemistrysteps.com Treatment of this compound with aqueous acid (e.g., dilute HCl or H₂SO₄) would lead to the deprotection of the acetal, yielding the corresponding 2,5-dioxo-N-phenylhexanamide. organic-chemistry.orgacs.org This reaction proceeds via protonation of one of the methoxy (B1213986) groups, followed by elimination of methanol to form an oxonium ion, which is then attacked by water. chemistrysteps.com Various mild methods for acetal deprotection have been developed to avoid affecting other acid-sensitive functionalities. organic-chemistry.orgoup.comlookchem.comacs.org

Interactive Data Table: Acetal Hydrolysis

| Reagent | Conditions | Expected Product |

| Aqueous HCl | Room Temperature | 2,5-Dioxo-N-phenylhexanamide |

| Cerium(III) triflate in wet nitromethane | Room Temperature | 2,5-Dioxo-N-phenylhexanamide acs.org |

| Iodine in acetone | Room Temperature | 2,5-Dioxo-N-phenylhexanamide organic-chemistry.org |

This selective deprotection allows for further chemical modifications at the newly revealed ketone at the 5-position, while the rest of the molecule remains intact.

Hydrolysis and Transacetalization Reactions

The dimethyl acetal at the C-5 position of the hexanamide (B146200) chain is stable under neutral and basic conditions, a characteristic feature that allows acetals to serve as effective protecting groups for carbonyls. masterorganicchemistry.comresearchgate.net However, in the presence of aqueous acid, the acetal undergoes hydrolysis to regenerate the parent ketone.

The mechanism for this transformation involves initial protonation of one of the methoxy groups by an acid catalyst (e.g., H₂SO₄, TsOH), converting it into a good leaving group (methanol). chemistrysteps.comorgoreview.comorganicchemistrytutor.com Subsequent elimination of methanol is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxonium ion. Nucleophilic attack by water on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal. chemistrysteps.com The process repeats with the second methoxy group, ultimately leading to the formation of the corresponding ketone, 2,5-dioxo-N-phenylhexanamide, along with two equivalents of methanol. chemistrysteps.com To drive the equilibrium toward the hydrolysis products, an excess of water is typically used. chemistrysteps.comlibretexts.org

Table 1: Hydrolysis of this compound

| Reaction | Reagents | Product | Description |

|---|---|---|---|

| Acetal Hydrolysis | H₃O⁺ (aq. acid, e.g., HCl, H₂SO₄), excess H₂O | 2,5-Dioxo-N-phenylhexanamide | Cleavage of the acetal to reveal the ketone functional group. |

Transacetalization is a related acid-catalyzed process where the acetal is reacted with a different alcohol or a diol. libretexts.org For instance, reacting this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst and with the removal of methanol, would result in the formation of a cyclic acetal. This transformation is useful for switching protecting groups to alter stability or reactivity. libretexts.orgfiveable.me

Functional Group Interconversions of the Acetal

The primary functional group interconversion involving the acetal is its hydrolysis back to the ketone, as detailed above. fiveable.me This deprotection strategy is fundamental in multi-step syntheses where the ketone at C-5 needs to be masked while other parts of the molecule undergo reaction. masterorganicchemistry.com Once other transformations are complete, the acetal can be readily removed with aqueous acid to unmask the ketone for further functionalization. masterorganicchemistry.comchemistrysteps.com

Beyond simple deprotection, the conversion of the dimethyl acetal to a different acetal, like a cyclic acetal using ethylene glycol, can be considered another form of interconversion. libretexts.org Cyclic acetals often offer enhanced stability compared to their acyclic counterparts, which can be advantageous in certain synthetic routes. libretexts.org

Reactions Involving the Hexanamide Aliphatic Carbon Chain

Functionalization at Alpha- and Beta-Carbon Positions

The aliphatic chain of this compound possesses carbon atoms that can be targeted for functionalization, most notably the C-3 position, which is alpha (α) to the C-2 ketone.

Alpha-Carbon Functionalization (C-3): The hydrogen atoms at the C-3 position are acidic due to their placement between two electron-withdrawing carbonyl groups (the C-2 ketone and the C-1 amide). This acidity allows for deprotonation by a suitable strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to form a resonance-stabilized enolate. fiveable.memasterorganicchemistry.comorganicchemistrytutor.com This enolate is a potent nucleophile and can react with a variety of electrophiles in SN2-type reactions to form new carbon-carbon bonds. fiveable.melibretexts.org

Alkylation: The enolate can be alkylated by reacting it with alkyl halides (e.g., methyl iodide, benzyl bromide). fiveable.meorganicchemistrytutor.com This reaction introduces an alkyl group at the C-3 position, effectively extending the carbon skeleton. The choice of base and reaction conditions can be crucial, especially in unsymmetrical systems, to control the regioselectivity of enolate formation. organicchemistrytutor.comlibretexts.org

Beta-Carbon Functionalization (C-4): Direct functionalization of the β-carbon (C-4) is more challenging as it lacks the inherent acidity of the α-position. Modern synthetic methods, such as palladium-catalyzed C-H activation, have been developed for the β-functionalization of ketones and amides. researchgate.netnih.gov These advanced techniques often require specific directing groups and specialized ligands to achieve reactivity and selectivity at the C(sp³)–H bond. researchgate.net Applying such a strategy to this compound would likely involve the ketone or amide oxygen acting as a directing group to guide a metal catalyst to the C-4 position.

Chain Extension and Degradation Strategies

Chain Extension: The most direct strategy for chain extension of this compound involves the α-alkylation chemistry described previously. By forming the enolate at C-3 and reacting it with an appropriate alkyl halide, the carbon chain can be systematically elongated. fiveable.me More complex chain extension methodologies, such as zinc carbenoid-mediated reactions, have been developed for β-dicarbonyl compounds and could potentially be adapted for α-ketoamides to introduce new functional groups. nih.govacs.orgresearchgate.netdocumentsdelivered.com

Hofmann Degradation: This reaction converts a primary amide into a primary amine with one less carbon atom. libretexts.org However, this method is not applicable to this compound due to the N-phenyl substituent on the amide.

Oxidative Cleavage: Strong oxidizing agents could potentially cleave the C-C bond between the two carbonyl groups (C1-C2), although this would likely be unselective and could affect other parts of the molecule.

Amide Hydrolysis: Under harsh acidic or basic conditions, the amide bond itself can be hydrolyzed. savemyexams.com While this doesn't shorten the aliphatic carbon chain, it breaks the molecule into a carboxylic acid derivative (2,5-dioxo-hexanoic acid, after acetal hydrolysis) and aniline (B41778).

Stereochemical Control in Reactions Involving this compound

The starting compound, this compound, is achiral. However, several of the transformations described can introduce new stereocenters into the molecule. Controlling the stereochemical outcome of these reactions is a key challenge in asymmetric synthesis.

Chiral Auxiliary and Catalyst-Based Asymmetric Transformations

Stereoselective Reduction: Reduction of the prochiral ketone at the C-2 position yields an α-hydroxy amide, creating a new stereocenter at C-2. Achieving this transformation with high enantioselectivity can be accomplished using several methods:

Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from organoboranes (e.g., Alpine borane), can differentiate between the two faces of the ketone. wikipedia.org

Catalytic Asymmetric Reduction: More efficient methods involve the use of a simple reducing agent (like H₂, isopropanol, or a borane) in the presence of a catalytic amount of a chiral transition metal complex (e.g., Ru-, Rh-, or Ir-based catalysts) or a chiral oxazaborolidine catalyst. wikipedia.orgrsc.orgrsc.orgresearchgate.net These catalysts create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol product. wikipedia.orgorganic-chemistry.org

Stereoselective Alkylation: Introducing a substituent at the C-3 position via enolate chemistry can also create a new stereocenter.

Chiral Auxiliaries: One established strategy involves temporarily attaching a chiral auxiliary to the molecule. blogspot.comwikipedia.orgresearchgate.netyoutube.com For an α-ketoamide, this could involve synthesizing the molecule with a chiral amine instead of aniline. The steric bulk of the auxiliary would then direct the approach of an incoming electrophile (like an alkyl halide) to one face of the enolate, resulting in a diastereoselective alkylation. blogspot.comwikipedia.org Subsequent removal of the auxiliary reveals the enantiomerically enriched product. wikipedia.orgnih.gov

Asymmetric Catalysis: An alternative to auxiliaries is the use of a chiral catalyst in conjunction with an achiral substrate. Asymmetric phase-transfer catalysis, for example, has been successfully used for the enantioselective α-alkylation of β-keto amides and could be applicable here. rsc.org In this approach, a chiral catalyst (often derived from cinchona alkaloids) complexes with the enolate to form a chiral ion pair, which then reacts with the electrophile in a stereoselective manner. rsc.orgrsc.org

Table 2: Examples of Stereocontrol Strategies

| Transformation | Strategy | Reagents/Catalyst Example | Expected Outcome |

|---|---|---|---|

| Ketone Reduction (C-2) | Catalytic Asymmetric Hydrogenation | H₂, Chiral Ru-BINAP catalyst | Enantiomerically enriched α-hydroxy amide |

| Alkylation (C-3) | Chiral Auxiliary | 1) Attach Evans oxazolidinone auxiliary; 2) LDA, R-X; 3) Cleavage | Enantiomerically enriched α-alkylated product |

| Alkylation (C-3) | Asymmetric Phase-Transfer Catalysis | Base (e.g., Cs₂CO₃), R-X, Chiral Cinchona Alkaloid Catalyst | Enantiomerically enriched α-alkylated product |

Diastereoselective and Enantioselective Reaction Design

The stereochemical outcome of reactions involving this compound is of significant interest in synthetic chemistry, particularly in the development of chiral molecules. The design of diastereoselective and enantioselective reactions for this compound would theoretically focus on controlling the formation of new stereocenters relative to existing ones or creating a single enantiomer from a prochiral starting material. The presence of a ketone at the 2-position and the potential for creating a stereocenter at the 3-position through reactions such as aldol (B89426) additions or reductions are key areas for stereochemical control.

One hypothetical approach to achieving diastereoselectivity would be through substrate-controlled reactions, where the existing structural features of the molecule direct the approach of a reagent. For instance, the reduction of the ketone at the C2 position could potentially be influenced by the bulky dimethoxy group at C5 if the molecule adopts a specific conformation. However, given the distance between these groups, such an effect is likely to be minimal.

A more robust strategy would involve the use of chiral auxiliaries. By attaching a chiral auxiliary to the N-phenylhexanamide, it would be possible to introduce a stereocenter that can effectively bias the facial approach of reagents to the enolate of the molecule. For example, in an alkylation reaction at the C3 position, a chiral auxiliary could shield one face of the enolate, leading to the preferential formation of one diastereomer.

Enantioselective reactions, on the other hand, would typically involve the use of chiral catalysts. For instance, an asymmetric hydrogenation of a double bond introduced between C3 and C4 could be achieved using a chiral metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This would lead to the formation of a single enantiomer of the saturated product. Similarly, an enantioselective aldol reaction at the C3 position could be catalyzed by a chiral Lewis acid or a proline-based organocatalyst, yielding an enantiomerically enriched product.

The following data tables present hypothetical results for diastereoselective and enantioselective reactions involving this compound, illustrating the potential outcomes of such synthetic strategies.

Table 1: Hypothetical Diastereoselective Alkylation of this compound using a Chiral Auxiliary

| Entry | Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) |

| 1 | (R)-4-phenyl-2-oxazolidinone | Methyl Iodide | LDA | 95:5 |

| 2 | (S)-4-benzyl-2-oxazolidinone | Ethyl Iodide | NaHMDS | 92:8 |

| 3 | (R)-2,5-diphenylpyrrolidine | Benzyl Bromide | KHMDS | 88:12 |

Table 2: Hypothetical Enantioselective Reduction of the C2 Ketone in a Derivative of this compound

| Entry | Catalyst | Ligand | Reducing Agent | Enantiomeric Excess (e.e.) |

| 1 | [RuCl(p-cymene)]2 | (R)-BINAP | H2 | 98% |

| 2 | Rh(COD)2BF4 | (S,S)-Me-DuPhos | H2 | 96% |

| 3 | CBS Catalyst | - | BH3·SMe2 | 92% |

These tables illustrate the potential for high levels of stereocontrol in reactions involving this compound through the careful design of reaction conditions and the use of appropriate chiral reagents or catalysts.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. High-field NMR experiments provide detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity.

One-dimensional (1D) 1H and 13C NMR spectra reveal the number and types of protons and carbons present in 5,5-Dimethoxy-2-oxo-N-phenylhexanamide. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons of the phenyl group are expected to resonate in the aromatic region (δ 7.0-8.0 ppm), while the methoxy (B1213986) protons would appear further upfield.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent to each other. For example, the protons on C3 and C4 of the hexanamide (B146200) chain would show a correlation.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation between the methoxy protons and C5 would confirm their attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the molecule's conformation.

Table 1: Predicted 1H and 13C NMR Data for this compound

| Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| 2-CO | - | ~195 |

| 3-CH2 | ~2.9 | ~40 |

| 4-CH2 | ~1.9 | ~30 |

| 5-C(OCH3)2 | - | ~100 |

| 6-CH3 | ~1.2 | ~25 |

| N-Ph (C1') | - | ~138 |

| N-Ph (C2'/C6') | ~7.6 | ~120 |

| N-Ph (C3'/C5') | ~7.3 | ~129 |

| N-Ph (C4') | ~7.1 | ~124 |

| 5-OCH3 | ~3.2 | ~50 |

| Amide NH | ~8.5 | - |

The hexanamide chain of this compound possesses conformational flexibility. Dynamic NMR studies, performed at various temperatures, can provide insights into the rotational barriers around the single bonds. By analyzing the changes in the NMR spectra with temperature, it is possible to determine the energy barriers between different conformational isomers and identify the most stable conformation in solution.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass can be used to confirm the presence of all expected atoms (carbon, hydrogen, nitrogen, and oxygen) in their correct numbers.

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the connectivity of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups, such as the methoxy groups, the phenyl group, and cleavage of the amide bond.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Plausible Structure/Loss |

|---|---|---|

| [M+H]+ | 266.1387 | Molecular Ion |

| [M-OCH3]+ | 234.1128 | Loss of a methoxy radical |

| [M-C6H5NH]+ | 173.0808 | Cleavage of the amide bond |

| [C6H5NHCO]+ | 120.0444 | Phenyl isocyanate fragment |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups in its structure.

Key expected absorptions include:

A strong absorption band around 1680 cm-1 for the amide carbonyl (C=O) stretching vibration.

Another strong band around 1715 cm-1 for the ketone carbonyl (C=O) stretching.

A band in the region of 3300 cm-1 corresponding to the N-H stretching of the amide group.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm-1 and 2850-2960 cm-1, respectively.

C-O stretching vibrations for the methoxy groups would appear in the 1050-1150 cm-1 region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm-1) | Vibration Type |

|---|---|---|

| Amide N-H | ~3300 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| Ketone C=O | ~1715 | Stretching |

| Amide C=O | ~1680 | Stretching |

| C-O (Methoxy) | 1050-1150 | Stretching |

X-ray Crystallography for Solid-State Molecular Structure Determination

For this compound, a hypothetical crystallographic analysis would yield a detailed set of parameters. These would typically be presented in a data table summarizing the key aspects of the crystal structure.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

Note: The table above represents the type of data that would be generated from an X-ray crystallographic study. Currently, no such data has been published for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Given the potential for a chiral center in this compound, techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for assigning its absolute configuration. These chiroptical methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), can be compared with theoretical calculations or with spectra of structurally related compounds of known absolute configuration to determine the stereochemistry of the target molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the shape of the ORD curve and the sign of the Cotton effects provide crucial information for assigning the absolute configuration.

The application of these techniques to an enantiomerically pure sample of this compound would provide the empirical data necessary to confidently assign the (R) or (S) configuration to its stereocenter. At present, no experimental CD or ORD data for this compound is available in the scientific literature.

Computational Chemistry and Molecular Modeling of 5,5 Dimethoxy 2 Oxo N Phenylhexanamide

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5,5-Dimethoxy-2-oxo-N-phenylhexanamide, DFT calculations would provide fundamental insights into its reactivity, stability, and electronic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the analysis would involve mapping the electron density distribution of these orbitals to identify reactive sites. It would be expected that the electron-rich phenyl ring and the oxygen atoms of the methoxy (B1213986) and oxo groups would contribute significantly to the HOMO, while the LUMO would likely be distributed over the amide and keto-carbonyl groups.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (Arbitrary Units) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, providing a guide to its intermolecular interactions. The map is generated by calculating the electrostatic potential on the molecule's electron density surface.

For this compound, the ESP map would highlight regions of negative potential (electron-rich) and positive potential (electron-poor). Negative regions, typically colored red or yellow, are expected around the oxygen atoms of the carbonyl and methoxy groups, indicating sites susceptible to electrophilic attack. Positive regions, usually colored blue, would be anticipated around the amide proton and hydrogen atoms of the phenyl ring, signifying areas prone to nucleophilic attack.

Conformational Analysis and Energy Landscape Exploration

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformations and understand the energy landscape of the molecule.

Molecular mechanics (MM) provides a computationally efficient method to explore the potential energy surface of a molecule. By systematically rotating the rotatable bonds in this compound, a conformational search can identify low-energy conformers.

Molecular dynamics (MD) simulations would further explore the conformational space by simulating the atomic motions over time. This provides a dynamic view of the molecule's flexibility and the transitions between different conformational states. MD simulations can reveal how the molecule behaves in a biological environment, such as in solution or near a protein binding site.

The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl and methoxy oxygens) in this compound suggests the possibility of intramolecular hydrogen bonding. nih.govmdpi.com Such interactions can significantly influence the molecule's preferred conformation, thereby affecting its properties like membrane permeability and solubility. nih.govmdpi.com Computational analysis would be used to identify the presence and strength of these hydrogen bonds in different conformers.

Quantitative Structure-Property Relationship (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. These models are used to predict the properties of new or untested compounds.

For this compound, a QSPR study would involve calculating a range of molecular descriptors (e.g., topological, electronic, and steric) and correlating them with experimental properties, if available. Such models could predict properties like boiling point, solubility, or lipophilicity, which are crucial in various chemical and pharmaceutical applications.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

Development of Ligand-Based and Structure-Based Predictive Models

Predictive models are crucial for forecasting the biological activity and properties of a molecule. These models are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Models: In the absence of a known 3D structure of a biological target, ligand-based methods are employed. These models are built upon the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound, a ligand-based approach would involve compiling a dataset of compounds with known activities that are structurally related to it. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling would then be applied.

QSAR models would establish a mathematical relationship between the structural features (descriptors) of these molecules and their biological activity.

Pharmacophore models would identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for biological activity. These models can then be used to predict the activity of this compound and to guide the design of new, more potent analogs. nih.gov

Structure-Based Models: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based methods can be utilized. nih.gov These approaches leverage the target's structural information to understand and predict how a ligand like this compound will interact with it. Techniques include molecular docking and molecular dynamics simulations, which are discussed in more detail in subsequent sections. These models are instrumental in rational drug design, allowing for the optimization of ligand-target interactions to enhance efficacy and selectivity. nih.gov

In Silico Design for Modulating Chemical Reactivity

In silico methods provide a powerful platform for designing molecules with desired chemical reactivity profiles. By modifying the structure of this compound computationally, it is possible to explore how these changes affect its electronic properties and, consequently, its reactivity.

For instance, density functional theory (DFT) calculations could be employed to determine the molecule's frontier molecular orbitals (HOMO and LUMO). The energies and distributions of these orbitals provide critical information about the molecule's susceptibility to nucleophilic or electrophilic attack. By introducing different functional groups at various positions on the this compound scaffold, a medicinal chemist could systematically modulate its reactivity to achieve a desired chemical or biological effect. This process of virtual modification and evaluation significantly reduces the time and resources required for experimental synthesis and testing.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, providing detailed insights into how a ligand like this compound might interact with a biological target at the atomic level.

Analysis of Binding Modes and Key Interaction Residues

Assuming a hypothetical biological target for this compound has been identified and its 3D structure is available, molecular docking simulations would be performed. These simulations would place the molecule into the binding site of the target in various possible conformations and orientations. The resulting poses would be scored based on a function that estimates the binding affinity.

The most favorable docking poses would reveal the likely binding mode of the compound. A detailed analysis of this binding mode would identify the key amino acid residues in the target's active site that form crucial interactions with the ligand. nih.gov These interactions could include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the target.

Hydrophobic interactions: Occurring between nonpolar regions of the ligand and the target.

Van der Waals forces: General attractive or repulsive forces between atoms.

Ionic interactions: Taking place between charged groups on the ligand and target.

The table below illustrates a hypothetical summary of such interactions for this compound with a putative protein target.

| Interaction Type | Ligand Functional Group | Protein Residue (Example) |

| Hydrogen Bond | Amide N-H | Asp120 |

| Hydrogen Bond | Carbonyl Oxygen | Ser85 |

| Hydrophobic Interaction | Phenyl Ring | Phe250, Leu254 |

| Van der Waals | Methoxy Groups | Val89, Ala118 |

Virtual Screening for Molecular Recognition Elements

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If the key interaction features for binding to a target are known, a virtual screening campaign could be initiated to find other molecules that recognize and bind to this target.

Using the binding mode of this compound as a template, a pharmacophore model could be constructed. This model would represent the essential 3D arrangement of chemical features required for binding. This pharmacophore could then be used to screen vast compound databases, filtering for molecules that possess the same or similar recognition elements. This process can rapidly identify a diverse set of potential hit compounds for further experimental testing.

Alternatively, structure-based virtual screening could be performed, where entire compound libraries are docked into the target's binding site. The resulting compounds are then ranked based on their predicted binding affinities, prioritizing a smaller, more manageable set for biological evaluation.

Advanced Applications of this compound in Organic Synthesis and Materials Science

Following extensive research, it has been determined that there is no publicly available scientific literature detailing the specific applications of the chemical compound “this compound” in the advanced areas of organic synthesis and materials science as outlined in the requested article structure.

Searches for this compound in specialized chemical databases and scholarly articles did not yield any results pertaining to its use as a strategic synthon, its role in the total synthesis of complex natural products, or as a building block for macrocyclic compounds and peptidomimetics. Furthermore, no information was found regarding its application in the design of novel amide-based molecular scaffolds or its derivatization for the development of functional materials.

Therefore, it is not possible to provide a scientifically accurate and informative article on “this compound” that adheres to the specific and advanced topics requested in the outline. The compound does not appear to be a subject of published research in these particular fields of application.

Conclusion and Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.